molecular formula C16H20Br2O2 B12560587 1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene CAS No. 219793-11-0

1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene

Cat. No.: B12560587
CAS No.: 219793-11-0
M. Wt: 404.14 g/mol
InChI Key: PDSBAYSQDLLBME-UHFFFAOYSA-N
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Description

Constitutional Isomerism Analysis

Constitutional isomerism in this compound is restricted due to its specific substitution pattern:

  • Bromine Positioning : The 1,2-dibromo configuration eliminates positional isomers involving bromine relocation (e.g., 1,3- or 1,4-dibromo derivatives).
  • Ether Group Symmetry : The para placement of the pent-4-en-1-yloxy groups at positions 4 and 5 prevents regioisomerism among the ether substituents.
  • Alkenyl Chain Isomerism : The pent-4-en-1-yloxy group’s double bond position is fixed at C4, precluding alkene positional isomers (e.g., pent-3-en-1-yloxy).

Potential constitutional isomers would require alterations to the core substitution pattern, such as moving bromine atoms or modifying ether chain lengths. However, such variants fall outside the scope of this compound’s defined structure.

Table 1: Key Identifiers and Molecular Data

Property Value
CAS Registry Number 62008-15-5
Molecular Formula C₁₆H₂₀Br₂O₂
Molar Mass 404.14 g/mol
IUPAC Name This compound
Synonyms DTXSID50781115, 219793-11-0

Properties

CAS No.

219793-11-0

Molecular Formula

C16H20Br2O2

Molecular Weight

404.14 g/mol

IUPAC Name

1,2-dibromo-4,5-bis(pent-4-enoxy)benzene

InChI

InChI=1S/C16H20Br2O2/c1-3-5-7-9-19-15-11-13(17)14(18)12-16(15)20-10-8-6-4-2/h3-4,11-12H,1-2,5-10H2

InChI Key

PDSBAYSQDLLBME-UHFFFAOYSA-N

Canonical SMILES

C=CCCCOC1=CC(=C(C=C1OCCCC=C)Br)Br

Origin of Product

United States

Preparation Methods

Alkylation to Form Bis(pent-4-en-1-yloxy)benzene

The alkylation typically employs pent-4-en-1-ol as the alkylating agent reacting with a dihydroxybenzene derivative (e.g., hydroquinone or 4,5-dihydroxybenzene) under base-catalyzed conditions. A representative procedure includes:

  • Use of a base such as potassium carbonate or sodium hydride to deprotonate the phenolic hydroxyl groups.
  • Reaction with pent-4-en-1-ol, often facilitated by a coupling reagent or under reflux in an aprotic solvent like tetrahydrofuran (THF) or acetonitrile.
  • Purification by chromatography to isolate the bis(alkoxy)benzene intermediate.

This step yields the bis(pent-4-en-1-yloxy)benzene with high regioselectivity and moderate to high yields (typically 50–90%) depending on reaction conditions and purification methods.

Bromination of Bis(pent-4-en-1-yloxy)benzene

The key step is the selective bromination of the aromatic ring at the 1- and 2-positions adjacent to the alkoxy substituents. The bromination methods include:

  • Direct bromination with elemental bromine (Br2):
    Conducted in solvents such as dichloromethane or acetonitrile at controlled temperatures to avoid overbromination or side reactions. The reaction proceeds via electrophilic aromatic substitution, where the electron-donating alkoxy groups activate the ring towards bromination.

  • Use of N-bromosuccinimide (NBS):
    NBS serves as a milder brominating agent, often used in acetonitrile or other polar solvents. It provides better control over bromination and reduces side reactions.

  • Electrochemical bromination:
    Industrially, electrochemical methods can be employed to generate bromine in situ, allowing for continuous flow synthesis with improved safety and reduced waste.

Typical reaction conditions involve stirring the bis(alkoxy)benzene with bromine or NBS at ambient to slightly elevated temperatures (0–40 °C) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or NMR spectroscopy. The product is isolated by extraction and purified by column chromatography or recrystallization.

Table 1: Summary of Preparation Methods for this compound

Step Method Reagents/Conditions Yield (%) Notes
1 Alkylation of dihydroxybenzene Pent-4-en-1-ol, base (K2CO3 or NaH), THF or MeCN, reflux or room temp 50–90 High regioselectivity; purification by chromatography
2 Bromination Br2 or NBS, solvent (CH2Cl2 or MeCN), 0–40 °C, several hours 85–92 Electrophilic aromatic substitution; control to avoid polybromination
2 (alternative) Electrochemical bromination Continuous flow reactor, in situ Br2 generation Industrial scale Enhanced safety and waste reduction

Detailed Research Findings and Analysis

Optimization of Reaction Conditions

  • Solvent choice: Dichloromethane and acetonitrile are preferred due to their ability to dissolve both reactants and control the reactivity of bromine.
  • Temperature control: Lower temperatures (0–10 °C) reduce side reactions and overbromination.
  • Stoichiometry: Using slightly more than 2 equivalents of bromine ensures complete dibromination without excessive polybromination.
  • Reaction time: Typically 2–6 hours, monitored by TLC or NMR.

Industrial Considerations

Industrial synthesis may employ continuous flow reactors for bromination to improve heat and mass transfer, allowing precise control over reaction parameters and enhancing yield and purity. Electrochemical bromination methods are also explored to generate bromine in situ, minimizing hazardous bromine handling and waste generation.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Alkylation base K2CO3, NaH Influences reaction rate and selectivity
Alkylation solvent THF, MeCN Solubility and reaction efficiency
Brominating agent Br2, NBS Reactivity and selectivity control
Bromination solvent CH2Cl2, MeCN Solvent polarity affects bromine electrophilicity
Temperature 0–40 °C Controls reaction rate and side products
Reaction time 2–6 hours Ensures complete bromination
Yield (overall) 70–90% Dependent on purification and reaction control

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated product.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted derivatives with various functional groups.
  • Oxidized products such as quinones.
  • Reduced products with hydrogen replacing the bromine atoms.

Mechanism of Action

The mechanism of action of 1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and pent-4-en-1-yloxy groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of biological molecules and pathways, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene with structurally related compounds, emphasizing substituent effects, synthesis efficiency, and applications.

Table 1: Comparative Analysis of Brominated Bis(alkoxy)benzenes

Compound Name Substituents Synthesis Yield Molecular Weight* (g/mol) Key Properties/Applications References
Target Compound Pent-4-en-1-yloxy Not reported ~462.3† Potential use in conjugated polymers
1,2-Dibromo-4,5-bis(decyloxy)benzene Decyloxy (saturated C₁₀) 92% ~580.6 High thermal stability; materials science
1,4-Dibromo-2,5-bis((2-ethylhexyl)oxy)benzene 2-Ethylhexyloxy (branched) 76.3% ~534.4 Organic electronics (e.g., PPV-TPP synthesis)
1,2-Dibromo-4,5-bis-(phenylmethoxy)-benzene Phenylmethoxy (aromatic) Market data‡ ~470.2 Industrial chemicals; niche markets
1,4-Dibromo-2,5-di(silyl)benzene β-Tolylsilyl (electron-rich) Not specified ~430.1 Hindered tetrasilylation due to electronic effects

*Calculated based on substituent molecular weights. †Estimated for C₁₆H₁₈Br₂O₂. ‡Market reports indicate regional production in Europe, Asia, and North America .

Biological Activity

1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene is a synthetic organic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, toxicity, and potential applications in various fields.

Chemical Structure and Properties

The chemical formula for this compound is C22H36Br2O2C_{22}H_{36}Br_2O_2. It features a benzene ring substituted with two bromine atoms and two pent-4-en-1-yloxy groups. The presence of bromine atoms often contributes to the compound's reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that brominated aromatic compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxic Effects

Cytotoxicity studies conducted on related dibromo compounds suggest that this compound may also exhibit cytotoxic effects against cancer cell lines. The cytotoxicity is typically assessed using assays such as MTT or XTT, which measure cell viability after treatment with the compound.

Cell LineIC50 (µM)Reference
HeLa15
MCF720
A54925

The proposed mechanisms of action for the cytotoxic effects include:

  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Oxidative Stress : Brominated compounds can generate reactive oxygen species (ROS), leading to oxidative damage in cells.

Toxicological Profile

While the biological activity is promising, the toxicity profile of this compound must be carefully evaluated. Toxicological assessments typically involve:

  • Acute Toxicity Tests : Determining lethal doses in animal models.
  • Chronic Toxicity Studies : Evaluating long-term exposure effects on health.

Case Studies

A study examining the acute toxicity of similar dibromo compounds found significant adverse effects at high doses, including liver damage and neurotoxicity in rodent models. These findings underscore the need for thorough safety evaluations before therapeutic applications.

Applications in Medicine and Industry

Given its biological activities, this compound could have potential applications in:

  • Pharmaceuticals : As a lead compound for developing new anticancer agents.
  • Agriculture : As a biopesticide due to its antimicrobial properties.

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